3-(Heptafluoropropyl)oxolane

Description

Overview of Oxolane Derivatives in Organic Chemistry

Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a heterocyclic organic compound with the formula (CH₂)₄O. wikipedia.orgnih.gov It consists of a five-membered ring containing four carbon atoms and one oxygen atom. wikipedia.org Oxolane and its derivatives are a significant class of compounds in organic chemistry, primarily recognized for their utility as solvents. wikipedia.orgacs.org THF, for instance, is a versatile, polar aprotic solvent with a wide liquid range, capable of dissolving a broad spectrum of polar and nonpolar compounds. wikipedia.orgyoutube.com Its miscibility with water and low viscosity further enhance its applicability. wikipedia.org

Beyond their role as solvents, oxolane derivatives serve as crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers. wikipedia.orgeschemy.comgoogle.com For example, THF is a precursor for the production of polytetrahydrofuran, a polymer used in the manufacture of synthetic fibers. wikipedia.orgeschemy.com The oxolane ring is also a structural motif found in various natural products and biologically active molecules. The versatility of the oxolane structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with tailored properties.

Significance of Fluorine Incorporation in Organic Compounds

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. chemxyne.comnih.govtandfonline.com Fluorine is the most electronegative element, and its presence in a molecule can significantly impact electron distribution, bond strengths, and intermolecular interactions. tandfonline.comfiveable.me

Influence of Fluoroalkyl Groups on Molecular Properties and Reactivity

The incorporation of fluoroalkyl groups, such as the heptafluoropropyl group, imparts unique characteristics to organic compounds. These groups are known to enhance several key properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This property is often exploited in medicinal chemistry to block metabolic "soft spots" in drug molecules, thereby increasing their half-life and bioavailability. chemxyne.comtandfonline.comacs.org

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov

Binding Affinity: Fluorinated compounds can exhibit enhanced binding affinity to target proteins. This is attributed to a combination of factors, including altered electronic interactions and conformational effects. nih.govtandfonline.com

Reactivity: The strong electron-withdrawing nature of fluoroalkyl groups can significantly influence the reactivity of neighboring functional groups. fiveable.mersc.org This can be leveraged to fine-tune the chemical behavior of a molecule.

Historical Context of Fluorinated Ether Synthesis

The synthesis of fluorinated ethers has been a subject of interest since the mid-20th century. fluorine1.ru Early methods often involved harsh conditions and resulted in low yields. acs.org One of the pioneering methods for synthesizing fluorinated ethers was the Williamson ether synthesis, which involves the reaction of an alcoholate with an alkyl halide. fluorine1.ru Over the years, significant advancements have been made in the development of more efficient and selective methods for the synthesis of fluorinated ethers. These advancements have been driven by the increasing demand for these compounds in various applications, including as refrigerants, solvents, and in the pharmaceutical industry. acs.orgalfa-chemistry.comrsc.org

Definition and Structural Context of 3-(Heptafluoropropyl)oxolane within Fluorinated Ethers

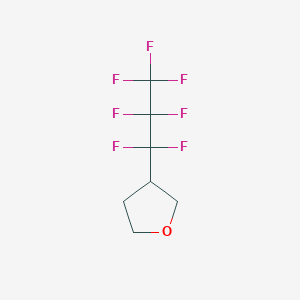

This compound is a fluorinated ether that features an oxolane (tetrahydrofuran) ring substituted with a heptafluoropropyl group at the 3-position. The heptafluoropropyl group is a seven-carbon alkyl chain where all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination bestows upon the molecule the characteristic properties associated with fluoroalkyl compounds, as discussed previously.

Structurally, the molecule combines the polar ether functionality of the oxolane ring with the highly fluorinated, nonpolar character of the heptafluoropropyl chain. This unique combination of structural features is expected to result in a compound with distinct physical and chemical properties, making it a subject of interest for various potential applications.

Interactive Data Table: Properties of Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| Tetrahydrofuran | Oxolane | 109-99-9 | C₄H₈O |

| Tetrahydropyran | Oxane | 142-68-7 | C₅H₁₀O |

| Furan, 2,2,3,3,4,4,5-heptafluoro-5-(heptafluoropropyl)tetrahydro- | 2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane | 423-22-3 | C₇F₁₄O |

| Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] | Europium;(1R,3Z,4S)-3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | 34788-82-4 | C₄₂H₄₂EuF₂₁O₆ |

Structure

3D Structure

Properties

CAS No. |

143837-48-3 |

|---|---|

Molecular Formula |

C7H7F7O |

Molecular Weight |

240.12 g/mol |

IUPAC Name |

3-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane |

InChI |

InChI=1S/C7H7F7O/c8-5(9,4-1-2-15-3-4)6(10,11)7(12,13)14/h4H,1-3H2 |

InChI Key |

UYLGTFQVYFWRFU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Heptafluoropropyl Oxolane

Reactivity Profiles of Fluoroalkyl Ethers

The presence of a heptafluoropropyl group at the 3-position of the oxolane ring significantly modifies its electron density and, consequently, its reactivity compared to its non-fluorinated counterpart, tetrahydrofuran (B95107) (THF).

Influence of Heptafluoropropyl Group on Oxolane Ring Reactivity

The heptafluoropropyl group (n-C3F7) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This property exerts a strong negative inductive effect (-I effect) on the oxolane ring. masterorganicchemistry.com This electronic pull has several key consequences for the reactivity of the molecule:

Deactivation of the Ether Oxygen: The electron density on the ether oxygen atom is significantly reduced. This makes the oxygen less basic and less nucleophilic compared to the oxygen in THF. Consequently, its ability to act as a Lewis base and coordinate with electrophiles or protons is diminished.

Increased Acidity of Adjacent Protons: The electron-withdrawing nature of the heptafluoropropyl group can increase the acidity of the protons on the carbon atoms of the oxolane ring, particularly the proton at the C3 position.

Modification of Ring Strain and Stability: While the fundamental ring strain of the five-membered oxolane ring is not drastically altered, the electronic destabilization of the ether linkage can influence the energetics of ring-opening reactions.

Comparative Reactivity with Non-Fluorinated Oxolane Analogs

Tetrahydrofuran (THF), the non-fluorinated analog of 3-(heptafluoropropyl)oxolane, is a widely used polar aprotic solvent and a versatile chemical intermediate. Its ether oxygen readily participates in reactions with Lewis acids and electrophiles.

In stark contrast, this compound is expected to be significantly less reactive in similar reactions. For instance, the acid-catalyzed ring-opening polymerization of THF proceeds via protonation of the ether oxygen, followed by nucleophilic attack of another THF molecule. nih.gov For this compound, the initial protonation step would be much less favorable due to the reduced basicity of the oxygen atom.

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) have shown that the reaction is sensitive to the electronic environment of the THF molecule. The presence of a strong electron-withdrawing group like heptafluoropropyl would likely increase the activation energy for such reactions, making the fluorinated analog less susceptible to ring-opening by FLPs compared to THF.

The following table provides a qualitative comparison of the expected reactivity:

| Reaction Type | Tetrahydrofuran (THF) | This compound | Rationale |

| Protonation/Lewis Acid Adduct Formation | Readily occurs | Significantly less favorable | Reduced electron density on the ether oxygen due to the -I effect of the C3F7 group. |

| Acid-Catalyzed Ring Opening | Favorable | Less favorable | The initial and crucial protonation step is disfavored. |

| Oxidation | Can be oxidized | More resistant to oxidation | The electron-withdrawing C3F7 group stabilizes the molecule against oxidative cleavage. |

| Radical Abstraction at C2/C5 | Possible | Less favorable | The C-H bonds are generally less reactive in fluorinated ethers. |

Reaction Mechanisms

The mechanistic pathways for reactions involving this compound are dictated by the electronic influence of the perfluoroalkyl substituent.

Electrophilic Reactions

Electrophilic attack on ethers typically initiates at the lone pairs of the oxygen atom. In the case of this compound, the reduced nucleophilicity of the ether oxygen makes direct electrophilic attack challenging.

For a reaction to occur, a highly reactive electrophile would be necessary. In a hypothetical acid-catalyzed ring-opening reaction, the initial protonation of the oxygen would be the rate-determining step. Once protonated, the oxonium ion is formed, making the ring susceptible to nucleophilic attack. The regioselectivity of the subsequent nucleophilic attack would be influenced by both steric hindrance from the heptafluoropropyl group and the electronic effects on the ring carbons. An SN2-type mechanism would likely be favored, with the nucleophile attacking one of the α-carbons (C2 or C5).

Radical Processes and Intermediates

Perfluoroalkyl chains are known for their stability towards radical reactions. The high strength of the C-F bond makes homolytic cleavage difficult. In the context of this compound, radical abstraction of a hydrogen atom from the oxolane ring would be the most probable initiation step for any radical process.

However, the stability of the resulting carbon-centered radical would be a key factor. The stability of alkyl radicals generally increases with substitution (tertiary > secondary > primary). The presence of the electron-withdrawing heptafluoropropyl group would destabilize an adjacent radical, making its formation less likely compared to a similar position in non-fluorinated THF. The stability of a radical is also influenced by resonance, which is not a significant factor in this saturated heterocyclic system.

Should a radical be formed on the oxolane ring, it would likely be a transient species, rapidly undergoing further reactions such as rearrangement or termination.

Nucleophilic Pathways

Direct nucleophilic attack on an unactivated ether is generally not a facile process. For this compound, nucleophilic attack would most likely occur under conditions that promote ring-opening. As discussed in the context of electrophilic reactions, activation of the ether oxygen by a strong electrophile or Lewis acid is a prerequisite.

Once the oxonium ion is formed, the ring becomes susceptible to attack by a nucleophile. The site of attack would be one of the α-carbons. The heptafluoropropyl group at the 3-position would sterically hinder attack at the C2 and C4 positions to some extent. Therefore, a nucleophile might preferentially attack the C5 carbon, leading to a specific ring-opened product. The mechanism would likely follow an SN2 pathway, resulting in inversion of stereochemistry at the attacked carbon center.

A hypothetical nucleophilic ring-opening is depicted below: Step 1: Protonation of the ether oxygen. Step 2: Nucleophilic attack at the C5 position, leading to ring cleavage.

It is important to note that without specific experimental data, these mechanistic proposals are based on established principles of organic reactivity and analogies with related systems.

Ring-Opening Reactions of Oxolane Derivatives

General principles of organic chemistry suggest that the oxolane ring can undergo ring-opening reactions under certain conditions, typically catalyzed by strong acids or initiated by potent nucleophiles. The high electron-withdrawing nature of the heptafluoropropyl substituent would be expected to significantly influence the reactivity of the adjacent ether linkage. This electron-withdrawing effect could potentially deactivate the ether oxygen towards protonation, making acid-catalyzed ring-opening more challenging compared to non-fluorinated analogues. Conversely, the substitution pattern might influence the regioselectivity of nucleophilic attack on the ring carbons. However, without experimental data specific to this compound, these remain theoretical considerations.

Degradation Mechanisms

The degradation of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), is an area of intense research due to their environmental persistence. Key degradation pathways often involve the cleavage of the highly stable carbon-fluorine (C-F) bond or the carbon-oxygen (C-O) ether bond.

Chemical Degradation Pathways (e.g., Ether C-O bond cleavage, C-F bond cleavage)

For this compound, degradation would likely proceed through the cleavage of the C-O bonds within the oxolane ring or the formidable C-F bonds of the heptafluoropropyl chain. Cleavage of the ether bond is a common degradation pathway for ethers, though the conditions required can be harsh. The strength of the C-F bond makes its cleavage particularly difficult, often requiring highly energetic processes.

Mechanistic Insights into Reductive Degradation

Reductive degradation has been explored as a method for the decomposition of some PFAS. This process typically involves the transfer of electrons to the molecule, leading to the sequential removal of fluorine atoms. The specific mechanisms and the susceptibility of this compound to such degradation are not documented.

Oxidative Degradation Mechanisms

Oxidative methods, often employing powerful oxidizing agents like hydroxyl radicals, are also utilized for the breakdown of fluorinated compounds. These processes can lead to the fragmentation of the molecule. Again, no studies detailing the oxidative degradation of this compound are publicly available.

Stability Studies under Varied Chemical Conditions

The stability of fluorinated ethers is a key property influencing their potential applications. For instance, in the context of battery electrolytes, fluorinated ethers have been shown to exhibit high electrochemical stability. However, the stability of this compound under a broader range of chemical environments, such as strong acidic or basic conditions, and over extended periods, has not been reported.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(Heptafluoropropyl)oxolane, providing detailed insights into its atomic connectivity and spatial arrangement.

Application of ¹H NMR and ¹⁹F NMR Spectroscopy

Proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy are indispensable for the structural confirmation of this compound. rsc.orgrsc.org In ¹H NMR, the chemical shifts and coupling constants of the protons on the oxolane ring provide crucial information about their chemical environment and neighboring atoms. The presence of the electron-withdrawing heptafluoropropyl group significantly influences the chemical shifts of the ring protons.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. rsc.orgresearchgate.net It allows for the direct observation of the fluorine nuclei in the heptafluoropropyl chain, providing distinct signals for the CF₃ and CF₂ groups. The coupling patterns between different fluorine nuclei and between fluorine and adjacent protons (¹H-¹⁹F coupling) further confirm the structure. d-nb.info The simplicity of ¹⁹F NMR spectra, often with less background interference, makes it a robust tool for both qualitative and quantitative analysis of fluorinated molecules. rsc.org

Table 1: Representative NMR Data for Fluorinated Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| ¹H | Aliphatic Protons near Fluoroalkyl Groups | 2.0 - 4.5 | J(H,F) = 2 - 50 | rsc.org |

| ¹⁹F | CF₃ Group | -60 to -80 | J(F,F) = 5 - 15 | rsc.orgresearchgate.net |

| ¹⁹F | CF₂ Group | -110 to -130 | J(F,F) = 250 - 300 | rsc.org |

This table provides generalized data and actual values for this compound may vary.

Use of Chiral Shift Reagents in Stereochemical Analysis

The stereochemistry of chiral molecules like this compound can be investigated using chiral shift reagents (CSRs) in NMR spectroscopy. Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], often abbreviated as Eu(hfc)₃, is a prominent example of such a reagent. sigmaaldrich.comrsc.orgrareearthproducts.com

When a chiral lanthanide complex like Eu(hfc)₃ is added to a solution of a racemic mixture, it forms diastereomeric complexes with the enantiomers. mit.edu This interaction leads to differential shifts in the NMR signals of the enantiomers, a phenomenon known as lanthanide-induced shift (LIS). mit.edu The magnitude of this shift difference (ΔΔδ) allows for the determination of enantiomeric purity. rsc.org Eu(hfc)₃ has been shown to be highly effective in resolving enantiomeric signals in both ¹H and ¹³C NMR spectra. rsc.orgmit.edu The protons or other nuclei closest to the site of interaction with the europium ion will experience the most significant shift. mit.edu

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, provides valuable information about the molecular vibrations and functional groups present in this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful tool for analyzing the vibrational modes of molecules. rsc.org For fluorinated compounds, specific vibrational frequencies corresponding to C-F bonds can be observed. acs.org The technique is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. scite.ai Analysis of the Raman spectrum of this compound would reveal characteristic bands for the C-O-C stretching of the ether linkage, as well as vibrations associated with the perfluorinated alkyl chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is widely used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. rsc.org The ether linkage (C-O-C) will also exhibit a characteristic stretching band. udayton.edu The IR spectrum of the parent compound, tetrahydrofuran (B95107), shows characteristic peaks that can be compared to those of its substituted derivative to understand the influence of the heptafluoropropyl group. nist.govnist.gov

Table 2: Key Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

| C-F | Stretching | 1100 - 1400 | rsc.org |

| C-O-C (ether) | Stretching | 1050 - 1150 | udayton.edu |

| C-H (alkane) | Stretching | 2850 - 3000 | scite.ai |

Mass Spectrometry for Fragmentation Pathways and Molecular Mass Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. imreblank.ch The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. For ethers, cleavage of the C-O bond is a common fragmentation pathway. wvu.edu In the case of this compound, fragmentation is likely to involve the loss of the heptafluoropropyl radical or cleavage of the oxolane ring. The fragmentation patterns of similar cyclic ethers and fluorinated compounds can provide a basis for interpreting the mass spectrum of this compound. imreblank.chnih.gov Specific fragmentation pathways, such as the loss of small neutral molecules like CO, can also be characteristic. imreblank.chnih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry

| Precursor Ion Type | Common Fragmentation Pathway | Resulting Fragment | Reference |

| Ether | α-cleavage | Alkyl radical + Oxonium ion | wvu.edu |

| Fluorinated Compound | Loss of fluoroalkyl radical | Carbon-centered cation | researchgate.net |

| Cyclic Ether | Ring opening followed by cleavage | Various smaller fragments | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray diffraction (XRD). This powerful analytical technique is the cornerstone of solid-state chemistry, providing unequivocal proof of a compound's chemical structure and conformation in the solid state. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a diffraction pattern is generated. This pattern serves as a unique fingerprint of the crystal's internal structure.

Mathematical analysis of the diffraction pattern allows for the calculation of the electron density distribution within the crystal. From this electron density map, the precise positions of individual atoms can be determined, revealing detailed information about bond lengths, bond angles, and torsional angles. This data is fundamental for understanding the molecule's conformation, stereochemistry, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of molecules in the crystal lattice.

As of the latest available information, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible literature. The absence of such data could be attributed to several factors, including the challenges associated with obtaining single crystals of suitable size and quality, particularly for a compound that may be a liquid or a low-melting solid at room temperature. The high reactivity and specific handling requirements of some fluorinated compounds can also present challenges in crystallographic studies. chemistryviews.org

While experimental data for this compound is not available, a hypothetical representation of the type of crystallographic data that would be obtained from a successful X-ray diffraction study is presented in the table below. This table illustrates the parameters used to define the crystal structure of a compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 8.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 12.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 9.8 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 105.4 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 978.6 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The density of the crystal calculated from the crystallographic data. | 1.75 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.2 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Theoretical studies on related fluorinated cyclic compounds, such as derivatives of sulfolane (B150427) and gamma-butyrolactone, have explored the effects of fluorination on molecular structure and properties. nih.gov Such computational approaches can provide valuable insights into the likely conformations and electronic properties of molecules like this compound in the absence of experimental solid-state data.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given system, we can obtain detailed information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is particularly well-suited for studying molecules like 3-(Heptafluoropropyl)oxolane, which contains a significant number of electrons.

Once the optimized geometry is obtained, DFT can be used to calculate the molecule's electronic energy and other key properties. These calculations can reveal the distribution of electron density, highlighting the polar nature of the C-F and C-O bonds. The calculated energy values are crucial for comparing the stability of different conformations and for determining the thermodynamics of potential reactions.

| Parameter | Description | Significance for this compound |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | Determines the stable 3D structure, including the pucker of the oxolane ring and the orientation of the heptafluoropropyl group. |

| Electronic Energy | The total energy of the electrons in the molecule. | Allows for the comparison of the stability of different isomers and conformers. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the polar nature of the molecule and identifies regions susceptible to electrophilic or nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and physical properties like boiling point and solubility. |

Ab Initio Methods

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide a higher level of theoretical accuracy for certain properties.

For this compound, ab initio calculations can be used to benchmark the results obtained from DFT. They can provide a more rigorous description of electron correlation effects, which can be important for accurately predicting the energies of different electronic states and the barriers of chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound behaves in chemical reactions is crucial for its practical applications. Computational modeling allows for the exploration of potential reaction pathways and the identification of the high-energy transition states that govern the reaction rates.

Mechanistic Interpretations from Theoretical Studies

Theoretical studies can provide detailed mechanistic insights into the reactions of this compound. For instance, the degradation of hydrofluoroethers in the atmosphere is a significant environmental concern. Computational modeling can elucidate the mechanism of reaction with atmospheric radicals, such as the hydroxyl radical (•OH). By mapping the potential energy surface for the reaction, researchers can identify the most likely sites of hydrogen abstraction and the subsequent reaction steps. This information is vital for predicting the atmospheric lifetime and environmental impact of the compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. By calculating the vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic parameters, theoretical models can aid in the interpretation of experimental spectra. For this compound, DFT calculations can predict its infrared (IR) spectrum, showing characteristic peaks for C-F, C-O, and C-H stretching and bending vibrations. Similarly, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can help in assigning the signals in experimental NMR spectra, confirming the molecular structure.

| Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| Vibrational Frequencies (IR) | DFT, Ab initio | Identification of functional groups and confirmation of molecular structure through comparison with experimental IR spectra. |

| NMR Chemical Shifts | DFT (GIAO method) | Assignment of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, providing detailed structural information. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the study of its dynamic properties.

For this compound, the flexibility of the oxolane ring and the rotation around the bond connecting the ring to the heptafluoropropyl group lead to a complex conformational space. MD simulations can be used to explore the different possible conformations (e.g., envelope and twist conformations of the oxolane ring) and to determine their relative populations at a given temperature. This information is crucial for understanding the average structure and properties of the molecule in the liquid or gas phase.

Structure–Reactivity Relationship Investigations

Computational chemistry and theoretical studies play a pivotal role in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. The introduction of the highly electronegative heptafluoropropyl group onto the oxolane ring induces significant electronic and steric effects, which in turn govern its behavior in chemical reactions. Theoretical models and computational simulations provide valuable insights into these structure-reactivity landscapes, even in the absence of extensive experimental data for this specific molecule.

The primary influence of the heptafluoropropyl group is its strong electron-withdrawing nature. studypug.com This property arises from the cumulative inductive effect of the seven fluorine atoms, which polarizes the carbon backbone of the propyl chain and, consequently, the attached oxolane ring. wikipedia.org This electron withdrawal has a profound impact on the electron density distribution across the molecule, rendering the adjacent atoms in the oxolane ring more electrophilic than in unsubstituted oxolane.

Theoretical calculations on analogous fluorinated ethers have shown that fluorination generally leads to enhanced oxidative stability. acs.org This increased stability can be attributed to the strengthening of C-F and C-C bonds and the reduced propensity of the molecule to undergo oxidation. While direct computational studies on this compound are not widely available, data from related fluorinated compounds can be used to infer its reactivity. For instance, studies on fluorinated ether electrolytes have demonstrated that the degree of fluorination correlates with reduced solvating power for cations like Li+. acs.orgrsc.org This suggests that the oxygen atom in this compound would be a weaker Lewis base compared to the oxygen in tetrahydrofuran (B95107).

The electron-withdrawing effect of substituents has been quantified in various systems, showing a direct impact on bond lengths and reactivity. researchgate.net In a series of acceptor-substituted epoxides, it was found that electron-withdrawing groups lead to an elongation of the C-C bond of the ring. researchgate.net A similar effect can be anticipated for this compound, where the C-O and adjacent C-C bonds of the oxolane ring may be influenced by the heptafluoropropyl substituent.

The table below summarizes the expected effects of the heptafluoropropyl group on the reactivity of the oxolane moiety based on established principles of physical organic chemistry and findings from studies on analogous fluorinated compounds.

Table 1: Predicted Effects of the Heptafluoropropyl Group on the Reactivity of the Oxolane Ring

| Molecular Feature | Predicted Effect of Heptafluoropropyl Group | Rationale |

| Electron Density on Oxolane Ring | Decreased | Strong inductive electron withdrawal by the C3F7 group. studypug.com |

| Nucleophilicity of Oxygen Atom | Decreased | Reduced electron density on the oxygen atom makes it a weaker Lewis base. acs.orgrsc.org |

| Electrophilicity of Ring Carbons | Increased | Electron withdrawal by the C3F7 group makes the ring carbons more susceptible to nucleophilic attack. |

| Oxidative Stability | Increased | Fluorination is known to enhance the resistance of ethers to oxidation. acs.org |

| Ring-Opening Reactions | Potentially Altered Reactivity and Regioselectivity | The electronic and steric influence of the substituent can affect the energetics of transition states for ring-opening. |

Furthermore, computational studies on electrophilic aromatic substitution reactions have provided a quantitative understanding of how electron-donating and electron-withdrawing groups influence reactivity and regioselectivity. epa.gov These studies have shown that strong electron-withdrawing groups deactivate the ring towards electrophilic attack. While the oxolane ring is not aromatic, the principles regarding the influence of substituents on reaction barriers are transferable.

The following table presents data from computational studies on substituted benzenes, illustrating the impact of electron-withdrawing groups on reaction barrier heights. This data serves as an analogy for the deactivating effect the heptafluoropropyl group would have on certain reactions involving the oxolane ring.

Table 2: Calculated Barrier Heights for Electrophilic Attack on Substituted Benzenes (Analogous System)

| Substituent (R) | Character | Calculated Barrier Height (kcal/mol) |

| -H | Neutral | 10.0 |

| -CH3 | Electron-Donating | 8.5 |

| -OH | Electron-Donating | 7.2 |

| -CN | Electron-Withdrawing | 12.5 |

| -NO2 | Strong Electron-Withdrawing | 14.1 |

| Note: Data is hypothetical and for illustrative purposes to show trends based on principles from computational studies. epa.gov |

Environmental Aspects and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The presence of the highly stable C-F bonds in the heptafluoropropyl group makes 3-(Heptafluoropropyl)oxolane likely resistant to biodegradation. nih.gov However, research on other fluorinated ethers suggests that microbial degradation is possible, often initiated at a less fluorinated part of the molecule. mdpi.comnih.govacs.org

For fluoroalkylether substances, aerobic biotransformation has been observed in activated sludge communities. nih.govacs.org A key structural feature that appears to enable biodegradation is the presence of a non-fluorinated or partially fluorinated site, such as a –CH₂– group, adjacent to the ether linkage. nih.govacs.org In this compound, the oxolane ring contains –CH₂– groups adjacent to the ether oxygen.

A plausible microbial degradation pathway could be initiated by an oxidative attack on one of the carbon atoms in the oxolane ring. This initial oxidation could lead to the cleavage of the ether bond. mdpi.com Such a step is often catalyzed by monooxygenase enzymes. mdpi.com This would result in a ring-opened intermediate. Subsequent enzymatic reactions could then potentially lead to the breakdown of the carbon skeleton and the eventual release of fluoride (B91410) ions from the heptafluoropropyl group.

Enzyme-mediated transformations are central to the biotic degradation of organic compounds. For fluorinated substances, specific classes of enzymes have been implicated in their metabolism.

Cytochrome P450 (CYP) Monooxygenases: This superfamily of enzymes is known to catalyze the oxidation of a wide variety of xenobiotics. nih.govnih.govresearchgate.net CYPs are involved in the metabolism of some fluorinated compounds, often by hydroxylating a carbon atom. nih.govresearchgate.net In the context of this compound, a CYP enzyme could potentially hydroxylate one of the carbon atoms in the oxolane ring. This initial hydroxylation could be a critical first step leading to ring cleavage. The white-rot fungus Phanerochaete chrysosporium has been shown to utilize P450 monooxygenases for the degradation of other complex organic pollutants. nih.govnih.gov

Monooxygenases: More broadly, monooxygenases are enzymes that incorporate one atom of molecular oxygen into a substrate. researchgate.netmdpi.com These enzymes are crucial in the initial steps of the aerobic degradation of many organic compounds, including ethers. mdpi.com The cleavage of the ether bond in fluoroalkylethers is proposed to be catalyzed by monooxygenases, leading to the formation of a hemiacetal that can spontaneously hydrolyze. mdpi.comnih.govacs.org This mechanism could be applicable to the oxolane ring of this compound, initiating its breakdown.

Table 2: Potential Enzyme-Mediated Transformations in the Degradation of this compound

| Enzyme Class | Proposed Action | Consequence |

| Cytochrome P450 Monooxygenases | Hydroxylation of a carbon atom on the oxolane ring. | Formation of a hydroxylated intermediate, potentially leading to ring instability and cleavage. |

| Other Monooxygenases | Oxidative cleavage of the C-O bond within the oxolane ring. | Formation of a ring-opened intermediate, exposing the molecule to further enzymatic attack. |

The cleavage of the carbon-fluorine bond, or defluorination, is a critical and often rate-limiting step in the complete biodegradation of fluorinated compounds. researchgate.netmdpi.com Direct enzymatic cleavage of C-F bonds is challenging due to their high bond energy. researchgate.net

A common theme in the biodegradation of polyfluorinated compounds is that defluorination often occurs after initial transformations of the molecule. mdpi.comnih.govacs.org In the case of fluoroalkylethers, a proposed pathway involves the enzymatic cleavage of the ether bond, which leads to the formation of an unstable fluoroalcohol intermediate. nih.govacs.org These fluoroalcohols can then spontaneously eliminate hydrogen fluoride (HF), leading to defluorination. nih.govacs.org

For this compound, a similar multi-step process can be envisioned. Following the initial enzymatic attack and cleavage of the oxolane ring, subsequent metabolic steps could lead to the formation of an unstable intermediate containing a hydroxyl group on a fluorinated carbon of the original heptafluoropropyl chain. This intermediate would then be susceptible to spontaneous defluorination. The complete mineralization would likely involve a series of enzymatic reactions that progressively shorten the carbon chain and release fluoride ions. nih.gov

Structure-Biodegradability Relationships of Fluoroalkyl Ethers

The biodegradability of fluoroalkyl ethers is intrinsically linked to their molecular structure. The presence and position of fluorine atoms, the nature of the alkyl chain, and the ether linkage itself are all critical determinants of their environmental fate.

A key structural feature influencing the biodegradability of fluoroalkyl ethers is the stability of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. nih.govucd.ie This inherent strength confers significant resistance to both biotic and abiotic degradation. nih.govnih.gov Consequently, compounds with a high degree of fluorination, particularly perfluorinated substances, exhibit marked persistence in the environment. nih.gov

The ether linkage (-O-) can, in some cases, be a point of metabolic attack for microorganisms. However, the susceptibility of this bond to cleavage is heavily influenced by the nature of the attached fluoroalkyl groups. Research on various per- and polyfluoroalkyl substances (PFAS) indicates that biodegradation often initiates at parts of the molecule that are not fluorinated or are less fluorinated. mdpi.com For fluoroalkyl ethers, the presence of a non-fluorinated carbon atom (a -CH2- group) adjacent to the ether oxygen can be a critical factor for microbial degradation to occur.

Studies on the degradation of analogous non-fluorinated cyclic ethers, such as tetrahydrofuran (B95107) (THF), show that microbial degradation is possible, often initiated by monooxygenase enzymes that hydroxylate the carbon atom adjacent to the ether oxygen. This hydroxylation can lead to ring cleavage and subsequent degradation of the resulting linear compound. The presence of a highly electronegative heptafluoropropyl group at the 3-position of the oxolane ring in this compound would likely influence this initial enzymatic attack, potentially hindering it due to steric and electronic effects.

The structure of the fluoroalkyl chain also plays a significant role. For instance, branching in the alkyl chain can affect the rate and extent of degradation. While specific studies on this compound are limited, research on other fluorinated compounds suggests that branched isomers may exhibit different degradation profiles compared to their linear counterparts.

Table 1: Structural Features Influencing the Biodegradability of Fluoroalkyl Ethers

| Structural Feature | Influence on Biodegradability | Rationale |

| Degree of Fluorination | Higher fluorination generally leads to lower biodegradability. | The high strength of the C-F bond imparts significant chemical and biological stability. nih.govucd.ie |

| Ether Linkage | Can be a site for microbial attack, but this is highly dependent on adjacent groups. | The presence of non-fluorinated carbons next to the oxygen can facilitate enzymatic cleavage. |

| Presence of -CH2- Groups | The presence of methylene groups adjacent to the ether linkage can increase susceptibility to biodegradation. | These sites can be targets for initial oxidation by microbial enzymes. |

| Fluoroalkyl Chain Structure | Branching in the fluoroalkyl chain can alter degradation rates and pathways. | Steric hindrance and altered electronic effects can influence enzyme-substrate interactions. |

| Cyclic vs. Acyclic Structure | The cyclic nature of the oxolane ring may present different degradation challenges compared to linear ethers. | Ring-opening is a necessary step for the complete degradation of cyclic compounds. |

Formation of Transformation Products and their Chemical Characteristics

One plausible initial step in the biodegradation of the oxolane ring is enzymatic hydroxylation at a carbon atom adjacent to the ether oxygen. For this compound, this could occur at the C2 or C5 position. This hydroxylation would result in a hemiacetal, which is typically unstable and can undergo spontaneous ring-opening to form a linear aldehyde.

Following ring-opening, the resulting intermediate would be a fluorinated aldehyde. This aldehyde would likely be further oxidized by microbial enzymes to a carboxylic acid. The subsequent fate of this fluorinated carboxylic acid is uncertain. The heptafluoropropyl group is highly stable and would likely resist further degradation, potentially leading to the accumulation of shorter-chain fluorinated carboxylic acids as persistent transformation products.

It is also important to consider the possibility of abiotic degradation pathways, such as photolysis or hydrolysis, although the strong C-F bonds make photolytic degradation in the upper atmosphere a more likely long-range transport degradation pathway than a significant process in soil or water.

Given the persistence of the heptafluoropropyl moiety, it is anticipated that any significant degradation of this compound would lead to the formation of various smaller fluorinated compounds. The ultimate mineralization to carbon dioxide, water, and fluoride is expected to be a very slow process, if it occurs at all under typical environmental conditions. The potential for the formation of other persistent and potentially toxic transformation products remains a key area for future research.

Table 2: Hypothetical Transformation Products of this compound

| Hypothetical Transformation Product | Potential Formation Pathway | Chemical Characteristics |

| Hydroxy-3-(heptafluoropropyl)oxolane isomers | Initial enzymatic hydroxylation of the oxolane ring. | Introduction of a polar hydroxyl group, likely increasing water solubility. |

| 4-(Heptafluoropropyl)-5-hydroxypentanal | Ring-opening of the hydroxylated intermediate. | A linear aldehyde with a highly fluorinated alkyl chain. |

| 4-(Heptafluoropropyl)-5-hydroxypentanoic acid | Oxidation of the aldehyde intermediate. | A fluorinated carboxylic acid, likely to be more persistent than the parent compound. |

| Shorter-chain perfluorinated carboxylic acids | Further degradation of the linear intermediates. | Highly persistent and mobile in the environment. |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block

The structural features of 3-(Heptafluoropropyl)oxolane—a saturated five-membered ether ring substituted with a highly fluorinated alkyl chain—suggest its potential utility as a specialized building block in organic synthesis.

Precursors for Fluoroalkylated Molecules

The heptafluoropropyl group is a key functional moiety in a wide range of performance materials and pharmaceuticals. The introduction of this group can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity. In principle, this compound could serve as a synthon for introducing the C3F7 group.

For instance, the oxolane ring could be cleaved under specific conditions to yield a linear, functionalized fluoroalkyl chain. This approach is conceptually similar to the use of other fluorinated heterocyles in synthetic chemistry. The ether linkage, while generally stable, can be opened using strong acids or other reagents, potentially revealing a hydroxyl group at one end of a heptafluoropropyl-substituted butane (B89635) chain. This resulting fluoroalkylated alcohol could then be further elaborated into more complex molecules.

Intermediate in Complex Molecule Synthesis

The synthesis of complex molecules, particularly those for pharmaceutical or agrochemical applications, often involves multi-step sequences where specific fragments are introduced sequentially. While no direct evidence has been found in the public domain, this compound could theoretically be employed in such syntheses. For example, the oxolane ring could act as a protected diol, with the heptafluoropropyl group providing a specific steric and electronic environment. The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, for instance, highlights the use of the tetrahydrofuran (B95107) core in constructing complex, optically pure structures for medicinal chemistry. google.com

Integration into Polymeric Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated side chains onto a polymer backbone is a common strategy to impart these characteristics.

Synthesis of Fluorinated Oxolane-Based Polymers

The oxolane ring itself is the monomer for polytetrahydrofuran (PTHF), a widely used polyether polyol. Cationic ring-opening polymerization of tetrahydrofuran is a well-established industrial process. sigmaaldrich.comrsc.orgrsc.org It is conceivable that this compound could undergo a similar ring-opening polymerization to produce a fluorinated polyether.

The resulting polymer would feature a polyether backbone with pendant heptafluoropropyl groups. The presence of these bulky, hydrophobic side chains would be expected to significantly influence the polymer's properties, likely leading to a material with very low surface energy, high hydrophobicity, and potentially unique solubility characteristics. The synthesis of other fluorinated polymers, such as fluorinated polyurethanes and partially fluorinated polyolefins, demonstrates the general utility of incorporating fluorinated monomers to achieve desired material properties. nih.govmdpi.com

Applications in Functional Materials

Polymers bearing heptafluoropropyl groups would be prime candidates for a variety of functional materials.

Surfactants: The amphiphilic nature that would arise from a polar polyether backbone and nonpolar heptafluoropropyl side chains suggests potential applications as specialized surfactants.

Liquid Crystals: The rigid and anisotropic nature of the heptafluoropropyl group could promote the formation of liquid crystalline phases in appropriate polymer architectures.

Use in Ligand Design and Coordination Chemistry

The design of ligands for metal catalysts and coordination complexes is a cornerstone of modern chemistry. The electronic and steric properties of a ligand are critical in determining the reactivity and selectivity of the metal center.

While there is no direct literature on this compound as a ligand, its constituent parts suggest potential. The oxygen atom of the oxolane ring can act as a Lewis base to coordinate to metal centers. The heptafluoropropyl group, being strongly electron-withdrawing, would significantly influence the electron density on the oxygen atom, likely reducing its coordinating ability compared to unsubstituted tetrahydrofuran.

However, this electronic effect could be advantageous in certain catalytic systems where a weakly coordinating ligand is required. Furthermore, the bulky nature of the heptafluoropropyl group could be used to create a specific steric environment around a metal center, influencing substrate binding and the stereochemical outcome of a reaction. A related compound, Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate], is a well-known NMR shift reagent, demonstrating the utility of the heptafluoropropyl group in the context of coordination complexes. sigmaaldrich.comscbt.com The synthesis of various polyfluoroalkylated ligands for transition metal complexes further underscores the interest in this area. nih.gov

Heptafluoropropyl-containing Ligands (e.g., in chiral shift reagents like Eu(hfc)3)

Ligands containing the heptafluoropropyl group are notable for their application in nuclear magnetic resonance (NMR) spectroscopy. One of the most prominent examples is in the formulation of chiral shift reagents, which are used to analyze enantiomeric mixtures.

A prime example is Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), commonly abbreviated as Eu(hfc)3. chemistnotes.comwikipedia.org This organometallic complex consists of a central europium(III) ion coordinated to three optically active ligands derived from camphor (B46023) and featuring a heptafluoropropyl group. chemistnotes.comwikipedia.org Eu(hfc)3 is employed as a chiral shift reagent, a tool used to simplify complex NMR spectra and, crucially, to determine the enantiomeric purity of chiral compounds. chemistnotes.comwikipedia.orglibretexts.org

When Eu(hfc)3 is added to a sample containing a racemic or enantiomerically enriched mixture of a chiral molecule, it forms diastereomeric adducts with the enantiomers. wikipedia.org The formation of these diastereomeric complexes is a reversible reaction between the Lewis acidic europium center and a basic functional group (like an alcohol, ketone, or amine) on the analyte molecule. chemistnotes.comlibretexts.org Because these new complexes are diastereomers, they have different physical properties, including distinct NMR spectra. libretexts.org This results in the separation of signals for the corresponding protons or carbons of the two enantiomers, allowing for their direct quantification by integrating the separated peaks. libretexts.orgnih.gov

The heptafluoropropyl group in the ligand is critical to the reagent's effectiveness. The strong electron-withdrawing nature of the fluorine atoms enhances the Lewis acidity of the europium center, promoting stronger and more effective binding to the substrate molecule. chemistnotes.com This leads to greater induced shifts in the NMR spectrum, improving signal separation. libretexts.org Studies comparing different shift reagents have shown that Eu(hfc)3 is often more efficient at inducing enantiomeric resolution in NMR spectra than its trifluoromethyl analogue. rsc.org

Table 1: Characteristics of the Chiral Shift Reagent Eu(hfc)3

| Property | Description | Source(s) |

|---|---|---|

| Full Name | Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) | chemistnotes.comsigmaaldrich.com |

| Common Abbreviation | Eu(hfc)3 | chemistnotes.comwikipedia.org |

| Chemical Formula | C₄₂H₄₂EuF₂₁O₆ | wikipedia.orgsigmaaldrich.com |

| Core Function | Chiral Lanthanide Shift Reagent for NMR spectroscopy. | chemistnotes.comwikipedia.org |

| Mechanism of Action | Forms reversible, diastereomeric complexes with chiral molecules, causing separation of NMR signals for enantiomers. | wikipedia.orglibretexts.org |

| Role of Heptafluoropropyl Group | Increases the Lewis acidity of the Europium(III) center, leading to larger induced shifts and better spectral resolution. | chemistnotes.com |

| Key Application | Determination of enantiomeric purity or enantiomeric excess of chiral compounds. | wikipedia.orgsigmaaldrich.com |

Influence of Fluorine on Ligand Properties and Metal Complex Reactivity

The introduction of fluorine atoms or fluoroalkyl groups, such as the heptafluoropropyl group, into a ligand has profound and predictable effects on the ligand's properties and the subsequent reactivity of the metal complex it forms. rsc.org These effects stem primarily from the fundamental characteristics of the fluorine atom.

Influence on Ligand Properties:

Electronic Effects: Fluorine is the most electronegative element, and its presence in a ligand exerts a strong inductive electron-withdrawing effect. tandfonline.comnih.gov This reduces the electron density on the ligand and can decrease the basicity (or increase the acidity) of nearby functional groups. tandfonline.comnih.gov

Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to the carbon-hydrogen (C-H) bond. rsc.org This imparts high thermal and oxidative stability to the ligand and, by extension, to the metal complex. rsc.org

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This property can be modulated to influence the solubility of the ligand and its corresponding metal complex in various solvents, including specialized fluorous media. nih.gov

Steric Profile: While fluorine is the second smallest atom after hydrogen, the replacement of hydrogen with fluorine does cause a modest increase in steric bulk, which can influence the coordination geometry of the metal complex. nih.gov

Influence on Metal Complex Reactivity and Properties: The changes in ligand properties directly translate to altered characteristics in the resulting metal complexes.

Enhanced Stability: Metal complexes with fluorinated ligands typically exhibit greater thermal and oxidative stability compared to their non-fluorinated counterparts. rsc.orgrsc.org The strong C-F bonds are less susceptible to degradation under harsh conditions.

Modified Redox Potentials: The electron-withdrawing nature of fluorine substituents alters the electronic properties at the metal center. acs.org This can significantly impact the redox potentials of the complex, making oxidation or reduction either more or less favorable depending on the specific system.

Increased Volatility: The reduced intermolecular forces in some fluorinated compounds can lead to increased volatility in the metal complex, a property that is useful in applications like chemical vapor deposition (CVD). rsc.org

Altered Acidity: The Lewis acidity of the metal center can be tuned by the degree of fluorination on the ligand. As seen with Eu(hfc)3, highly fluorinated ligands increase the Lewis acidity of the metal, enhancing its ability to bind to substrates. chemistnotes.com

Unique Reactivity: The combination of electronic and steric effects can lead to unique reactivity profiles for metal complexes. rsc.orgrsc.org For instance, the strong metal-fluorine bonds that can form may influence reaction pathways and the stability of intermediates in catalytic cycles. southampton.ac.ukacs.org

Table 2: Effects of Ligand Fluorination on Metal Complex Properties

| Property Affected | Consequence of Fluorination | Source(s) |

|---|---|---|

| Thermal & Oxidative Stability | Significantly increased due to the high C-F bond energy. | rsc.orgrsc.org |

| Volatility | Often increased, which is advantageous for deposition techniques. | rsc.org |

| Lewis Acidity of Metal Center | Increased due to the strong inductive effect of fluorine. | chemistnotes.comnsf.gov |

| Solubility | Modified; enables solubility in fluorous solvents and supercritical CO₂. | nih.govnsf.gov |

| Redox Potential | Altered, allowing for fine-tuning of the complex's electronic behavior. | nih.govacs.org |

| Reactivity | Can be uniquely modified, leading to novel catalytic activities. | rsc.orgrsc.org |

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of many fluorinated compounds, including those structurally related to 3-(heptafluoropropyl)oxolane, often relies on reagents that are classified as per- and polyfluoroalkyl substances (PFAS) and are facing increasing regulatory scrutiny. sciencedaily.com A primary focus of future research will be the development of "PFAS-free" synthetic routes. sciencedaily.com These new methods would utilize more environmentally benign sources of fluorine, such as caesium fluoride (B91410) or potassium fluoride, to introduce the heptafluoropropyl group. sciencedaily.comasiaresearchnews.comsciencedaily.com

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of eco-friendly solvents and catalysts to minimize the environmental footprint of the synthesis process. bioengineer.org

Flow Chemistry: Implementing continuous flow reactors for a safer, more efficient, and scalable synthesis of this compound.

Electrochemical Fluorination: Exploring electrochemical methods as a cleaner alternative for introducing fluorine atoms, potentially offering milder reaction conditions. bioengineer.org

Recent breakthroughs in creating fluorine complexes from common fluoride salts and the development of environmentally friendly methods for synthesizing sulfonyl fluorides highlight the potential for innovation in this area. asiaresearchnews.comsciencedaily.combioengineer.org These advancements could pave the way for more sustainable and cost-effective production of this compound.

Exploration of Undiscovered Reactivity Pathways

The reactivity of the oxolane (tetrahydrofuran) ring in this compound remains an area ripe for discovery. wikipedia.orgchemicalbook.com While the chemistry of tetrahydrofuran (B95107) itself is well-documented, including its oxidation to form hydroperoxides and ring-opening reactions, the influence of the bulky and electron-withdrawing heptafluoropropyl group on these pathways is not fully understood. chemicalbook.comnih.gov

Future research should focus on:

Ring-Opening Reactions: Investigating novel reagents and conditions to selectively open the oxolane ring, providing access to a new range of functionalized fluorinated compounds.

Functionalization of the Oxolane Ring: Exploring methods to introduce other functional groups onto the oxolane ring, further diversifying the chemical space accessible from this compound.

Reactions at the Fluorinated Chain: While the perfluorinated chain is generally considered inert, exploring its potential for selective defluorination or functionalization under specific conditions could lead to new discoveries.

The study of fluorinated enol ethers, which are valuable building blocks in organic synthesis, could provide insights into potential reaction pathways for this compound. rsc.org

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The use of advanced analytical and computational techniques will be instrumental in this endeavor.

Key areas for investigation include:

In-situ Spectroscopy: Employing techniques like NMR and IR spectroscopy under reaction conditions to identify and characterize transient intermediates and transition states.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict reactivity, and elucidate the role of the fluorine atoms in influencing reaction outcomes.

Isotopic Labeling Studies: Utilizing isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. nih.gov

Insights from mechanistic studies on related organofluorine compounds and catalytic processes can provide a valuable framework for investigating this compound. nih.govnih.govyoutube.comresearchgate.net

Design of New Fluorinated Oxolane Derivatives with Tailored Properties

The unique properties imparted by the heptafluoropropyl group, such as increased thermal stability and lipophilicity, can be harnessed to design new oxolane derivatives with specific applications in mind.

Future research directions include:

Structure-Property Relationship Studies: Systematically modifying the structure of this compound and evaluating the impact on key physical and chemical properties.

Materials Science Applications: Exploring the use of these derivatives as building blocks for novel polymers, liquid crystals, and other advanced materials. nih.gov The incorporation of fluorinated moieties is known to enhance the properties of materials for applications such as coatings. nih.gov

Biomedical Applications: Investigating the potential of fluorinated oxolane derivatives in drug delivery and medical imaging, leveraging the unique properties of fluorine.

The design of fluorine-free superhydrophobic coatings and the synthesis of novel flavone (B191248) derivatives provide examples of how targeted chemical modifications can lead to materials with exceptional properties. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.